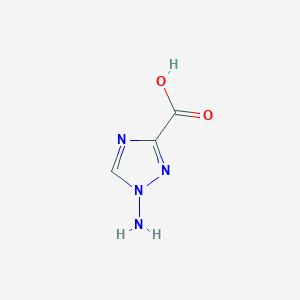

1-Amino-1H-1,2,4-triazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Amino-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound that features a triazole ring with an amino group at the 1-position and a carboxylic acid group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions: 1-Amino-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with carbon dioxide under high pressure and temperature conditions. Another method includes the cyclization of appropriate hydrazine derivatives with formic acid or its derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

化学反応の分析

Types of Reactions: 1-Amino-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are employed under various conditions.

Major Products Formed:

Oxidation: Formation of triazole oxides.

Reduction: Formation of amino-triazole derivatives.

Substitution: Formation of esters, amides, and other substituted triazoles.

科学的研究の応用

Medicinal Chemistry

1.1 Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that 1-amino-1H-1,2,4-triazole-3-carboxylic acid exhibits significant antifungal activity against various strains of fungi. For instance:

- Case Study: A study demonstrated that derivatives of triazoles, including this compound, showed enhanced antifungal efficacy compared to standard treatments like fluconazole. The Minimum Inhibitory Concentration (MIC) values for some compounds were reported as low as 0.0156 μg/mL against Candida albicans and other pathogenic fungi .

Table 1: Antifungal Efficacy of Triazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |

|---|---|---|---|---|

| Compound 1 | Candida albicans | 0.0156 | Fluconazole | 0.25 |

| Compound 2 | Aspergillus fumigatus | 0.001 | Voriconazole | 0.125 |

1.2 Anticancer Properties

The anticancer potential of triazoles has also been a focal point of research. Triazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.

- Case Study: A series of diarylurea derivatives bearing a triazole moiety were evaluated for antitumor activity. One compound exhibited an IC50 value of 0.90 μM against HT-29 cancer cells, outperforming standard chemotherapeutic agents .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference Drug | IC50 (μM) |

|---|---|---|---|---|

| Compound A | HT-29 | 0.90 | Sorafenib | 2.25 |

| Compound B | H460 | 0.85 | Sorafenib | 2.50 |

Agricultural Applications

2.1 Role in Plant Defense

Triazoles are known to enhance plant resistance against pathogens and pests.

- Case Study: Research indicated that applying triazole derivatives can improve the resistance of crops to fungal infections, thereby reducing the need for chemical fungicides and promoting sustainable agriculture practices .

Material Science

3.1 Synthesis of Functional Materials

The unique chemical structure of triazoles allows them to be used in synthesizing novel materials with specific properties.

- Case Study: Triazoles have been incorporated into polymers to create materials with enhanced thermal stability and mechanical strength .

Table 3: Properties of Triazole-Based Materials

| Material Type | Property | Value |

|---|---|---|

| Polymer Composite | Thermal Stability | >300 °C |

| Coating Material | Mechanical Strength | Tensile strength >50 MPa |

作用機序

The mechanism of action of 1-amino-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .

類似化合物との比較

- 3-Amino-1H-1,2,4-triazole-5-carboxylic acid

- 1,2,4-Triazole-3-carboxylic acid

- 5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester

Comparison: 1-Amino-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-Amino-1H-1,2,4-triazole-3-carboxylic acid (also known as 5-amino-1H-1,2,4-triazole-3-carboxylic acid) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions. Various methods have been developed to enhance yield and purity, including microwave-assisted synthesis and solvent-free reactions. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its triazole moiety, which is known for its role in various pharmacological activities. The following sections summarize key biological activities supported by research findings.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC): The MIC for Bacillus subtilis and Vibrio cholerae was reported to be approximately 59.5 µg/ml .

- Mechanism of Action: The compound exhibits its antimicrobial effects by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Bacillus subtilis | 59.5 |

| Vibrio cholerae | 59.5 |

| Staphylococcus aureus | <50 |

| Escherichia coli | <50 |

Antifungal Activity

The compound has also demonstrated antifungal activity, particularly against strains such as Candida albicans. Research indicates that it inhibits ergosterol biosynthesis, crucial for fungal cell membrane integrity:

- Comparison with Standard Drugs: In comparative studies, the antifungal activity of derivatives of this compound was found to be superior to that of fluconazole .

Anticancer Properties

Recent investigations have identified potential anticancer effects of 1-amino-1H-1,2,4-triazole derivatives. For example:

- Cell Line Studies: Compounds derived from 1-amino-1H-1,2,4-triazole have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer), with IC50 values ranging from 13.67 to 18.62 µM .

Case Studies

Several case studies illustrate the practical applications of 1-amino-1H-1,2,4-triazole derivatives:

-

Case Study on Antibacterial Activity:

- A study showed that a novel derivative exhibited enhanced antibacterial effects compared to traditional antibiotics like amoxicillin.

- The compound was effective against multi-drug-resistant strains.

-

Case Study on Antifungal Treatment:

- In agricultural applications, formulations containing 1-amino-1H-1,2,4-triazole were tested for efficacy in treating crop mycoses.

- Results indicated a significant reduction in fungal infection rates in treated plants compared to untreated controls.

特性

IUPAC Name |

1-amino-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-7-1-5-2(6-7)3(8)9/h1H,4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWJHQADLZHJFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。